molecular formula C14H20FNO3 B8008897 tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate

tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate

Cat. No.: B8008897
M. Wt: 269.31 g/mol
InChI Key: AXNRGRVZPMKKCO-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate is a compound that features a tert-butyl group, a fluorophenyl group, and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl N-hydroxycarbamate with a fluorophenyl-substituted alcohol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of ketoreductases for chiral selective reduction. This biocatalytic approach can achieve high chiral selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[1-(2-cyanophenyl)-3-hydroxypropan-2-yl]carbamate
  • Tert-butyl N-[1-(2-chlorophenyl)-3-hydroxypropan-2-yl]carbamate
  • Tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropan-2-yl]carbamate

Uniqueness

Tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-11(9-17)8-10-6-4-5-7-12(10)15/h4-7,11,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNRGRVZPMKKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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